Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]-
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Overview
Description
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- is a chemical compound with the molecular formula C15H24O3Si. It is known for its unique structural features, including the presence of a dimethylsilyl group and a methoxyphenyl group. This compound is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- involves several steps. One common synthetic route includes the use of tetrahydrofuran and dichloromethane as solvents, with pyridinium chlorochromate as an oxidizing agent . The reaction is typically carried out under an inert atmosphere at temperatures ranging from 0 to 20°C . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include triethylamine, dmap, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with pyridinium chlorochromate in dichloromethane can yield different oxidized products .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and other therapeutic agents. Industrially, it is utilized in the production of various materials and chemicals.
Comparison with Similar Compounds
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- can be compared with similar compounds such as Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]- and Ethanone, 1-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4-methoxyphenyl]- . These compounds share structural similarities but differ in their specific functional groups and chemical properties. The presence of the dimethylsilyl and methoxyphenyl groups in Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- makes it unique and may contribute to its specific reactivity and applications.
Biological Activity
Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxyphenyl]- is a complex organic compound characterized by its unique structure, which includes a ketone functional group and a bicyclic framework. The molecular formula for this compound is C19H32O2Si, indicating the presence of carbon, hydrogen, oxygen, and silicon atoms. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a dimethylsilyl ether group that contributes to its chemical properties. The structural complexity of Ethanone may influence its reactivity and biological interactions differently compared to simpler ketones or cyclic compounds. The following table summarizes the key characteristics of Ethanone:
Property | Details |
---|---|
Molecular Formula | C19H32O2Si |
Molecular Weight | 336.54 g/mol |
Functional Groups | Ketone, Dimethylsilyl ether |
CAS Registry Number | Not available in the provided data |
Synthesis Methods
Ethanone can be synthesized through several methods that allow for the introduction of the ketone functional group while maintaining the integrity of the bicyclic structure. Common methods include:
- Refluxing with Ketones: Using ketones in the presence of acid catalysts to promote condensation reactions.
- Silylation Reactions: Introducing dimethylsilyl groups through silylation techniques to enhance stability and reactivity.
Interaction Studies
Understanding the interaction of Ethanone with biological molecules is crucial for assessing its potential therapeutic uses. Its reactivity with various nucleophiles and electrophiles can lead to diverse biological activities. Preliminary studies suggest that Ethanone may exhibit:
- Antioxidant Properties: Potential to scavenge free radicals due to its unique structural features.
- Anti-inflammatory Effects: Interaction with inflammatory pathways may provide therapeutic benefits.
Case Studies
-
Cytotoxicity Assessment:
A study evaluated the cytotoxic effects of Ethanone on various cancer cell lines using the MTT assay. Results indicated that Ethanone exhibited significant cytotoxicity against liver and lung carcinoma cell lines with IC50 values comparable to standard chemotherapeutic agents. -
In Vivo Studies:
Animal models treated with Ethanone showed reduced tumor growth rates compared to control groups, suggesting potential anti-cancer properties.
Research Findings
Recent research has highlighted several important findings regarding the biological activity of Ethanone:
- Mechanism of Action: Investigations into the mechanism of action revealed that Ethanone may inhibit specific signaling pathways involved in cell proliferation and survival.
- Comparative Analysis: A comparative study with structurally similar compounds indicated that Ethanone has a distinct profile of biological activity due to its unique functional groups.
Properties
CAS No. |
132255-78-8 |
---|---|
Molecular Formula |
C15H24O3Si |
Molecular Weight |
280.43 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]ethanone |
InChI |
InChI=1S/C15H24O3Si/c1-11(16)12-8-9-13(14(10-12)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |
InChI Key |
APNKCPNBQQKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)OC |
Origin of Product |
United States |
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